molecular formula C21H18N6OS B287509 5-amino-3-ethyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

5-amino-3-ethyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B287509
M. Wt: 402.5 g/mol
InChI Key: ILGGBFXHVJGTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-ethyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-amino-3-ethyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes such as cell growth, proliferation, and survival. This compound has been found to inhibit the activity of enzymes such as tyrosine kinases, which play a crucial role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific target enzymes and signaling pathways that it inhibits. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In addition, it has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-3-ethyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in lab experiments include its potent activity against specific target enzymes and signaling pathways, its ability to induce cell cycle arrest and apoptosis, and its potential use as a lead compound for drug development. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

The future directions for the research of 5-amino-3-ethyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile include the development of new drugs based on this compound, the exploration of its potential use as a pesticide and herbicide, and further studies to determine its safety and efficacy in vivo. In addition, the identification of new target enzymes and signaling pathways that can be inhibited by this compound may lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 5-amino-3-ethyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves the reaction of 1-naphthol, ethyl 2-bromoacetate, and 2-mercapto-6-(4-pyrimidinyl) pyridine in the presence of potassium carbonate. The resulting intermediate is then subjected to further reactions to yield the final product.

Scientific Research Applications

5-amino-3-ethyl-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been studied for its potential applications in various fields such as cancer research, drug discovery, and agriculture. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In agriculture, it has been studied for its potential use as a pesticide and herbicide.

Properties

Molecular Formula

C21H18N6OS

Molecular Weight

402.5 g/mol

IUPAC Name

5-amino-3-ethyl-1-(2-methylsulfanyl-6-naphthalen-1-yloxypyrimidin-4-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C21H18N6OS/c1-3-16-15(12-22)20(23)27(26-16)18-11-19(25-21(24-18)29-2)28-17-10-6-8-13-7-4-5-9-14(13)17/h4-11H,3,23H2,1-2H3

InChI Key

ILGGBFXHVJGTOE-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)SC)OC3=CC=CC4=CC=CC=C43

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)SC)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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